

(R)-Amino-N-benzyl-3-methoxypropionamide

CAS number 196601-69-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Amino-N-benzyl-3-methoxypropionamide

Cat. No.: B196000

[Get Quote](#)

(R)-Amino-N-benzyl-3-methoxypropionamide: A Technical Guide

CAS Number: 196601-69-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Amino-N-benzyl-3-methoxypropionamide, with the CAS number 196601-69-1, is a chiral organic compound of significant interest in the pharmaceutical industry. It is primarily recognized as a key intermediate in the synthesis of the antiepileptic drug Lacosamide.^{[1][2]} Additionally, it is known as a principal impurity and degradation product of Lacosamide, often referred to as N-Desacetyl Lacosamide or Descarbonyl Lacosamide.^{[3][4][5]} Understanding the chemical properties, synthesis, and analytical characterization of this compound is crucial for the development, manufacturing, and quality control of Lacosamide. This technical guide provides a comprehensive overview of **(R)-Amino-N-benzyl-3-methoxypropionamide**, including its physicochemical properties, detailed experimental protocols for its formation, and its role in the context of Lacosamide.

Chemical and Physical Properties

(R)-Amino-N-benzyl-3-methoxypropionamide is a white to off-white, low-melting solid or a colorless liquid at room temperature.[\[5\]](#)[\[6\]](#) It is characterized by a chiral center, which is critical for the stereospecific synthesis of the (R)-enantiomer of Lacosamide.[\[1\]](#) The compound's structure includes an amino group, a benzyl substituent, and a methoxy group attached to a propionamide backbone.[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **(R)-Amino-N-benzyl-3-methoxypropionamide**.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	$C_{11}H_{16}N_2O_2$	[3]
Molecular Weight	208.26 g/mol	[3]
Appearance	White to off-white low-melting solid; Colorless liquid	[5] [6]
Boiling Point	421.9 ± 45.0 °C (Predicted)	
Density	1.107 g/cm ³	[1]
Storage Temperature	2-8°C	[5]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[5]

Table 2: Chromatographic and Spectrometric Data

Technique	Parameter	Value	Source(s)
LC-MS	$[M+H]^+$	m/z 209	[4]
LC-MS/MS	Product Ions	m/z 177, 144, 116, 108, 91	[4]
Purity (by HPLC)	>95% to ≥98.0%		[1] [6]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific analysis of **(R)-Amino-N-benzyl-3-methoxypropionamide** are not extensively published in peer-reviewed literature, as it is often an intermediate in patented processes. However, its formation as a degradation product of Lacosamide under forced conditions is well-documented. The following protocols are based on published degradation studies and general synthetic steps outlined in patents.

Protocol 1: Formation via Acid-Catalyzed Hydrolysis of Lacosamide (Forced Degradation Study)

This protocol describes the formation of **(R)-Amino-N-benzyl-3-methoxypropionamide** (referred to as DP-I in the study) from Lacosamide under acidic stress conditions.

Objective: To generate and identify **(R)-Amino-N-benzyl-3-methoxypropionamide** as a degradation product of Lacosamide.

Materials:

- Lacosamide
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Methanol
- Water (HPLC grade)
- Reverse-phase C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
- LC-MS system with TOF-MS and MS/MS capabilities

Procedure:

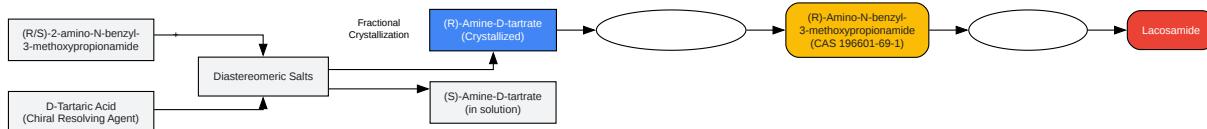
- Sample Preparation: Prepare a stock solution of Lacosamide in methanol at a concentration of 1 mg/mL.

- Acid Hydrolysis:
 - Take 1 mL of the Lacosamide stock solution and add 1 mL of 1 M HCl.
 - Reflux the mixture at 80°C for 8 hours.
 - After cooling to room temperature, neutralize the solution with 1 M NaOH.
 - Dilute the resulting solution with a water:methanol (50:50 v/v) mixture to a final concentration of approximately 100 µg/mL.[7][8]
- Chromatographic Separation:
 - Inject the prepared sample into the HPLC system.
 - Use a gradient elution program with a mobile phase consisting of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[7][8]
 - Monitor the elution of compounds using a UV detector.
- Mass Spectrometric Analysis:
 - Analyze the eluent using an LC-MS system to identify the degradation products.
 - **(R)-Amino-N-benzyl-3-methoxypropionamide** (DP-I) will be identified by its protonated molecular ion $[M+H]^+$ at m/z 209.[4][8]
 - Perform MS/MS analysis on the ion at m/z 209 to confirm its structure by comparing the fragmentation pattern with known data.[4][8]

Protocol 2: General Synthesis as a Lacosamide Intermediate (Conceptual)

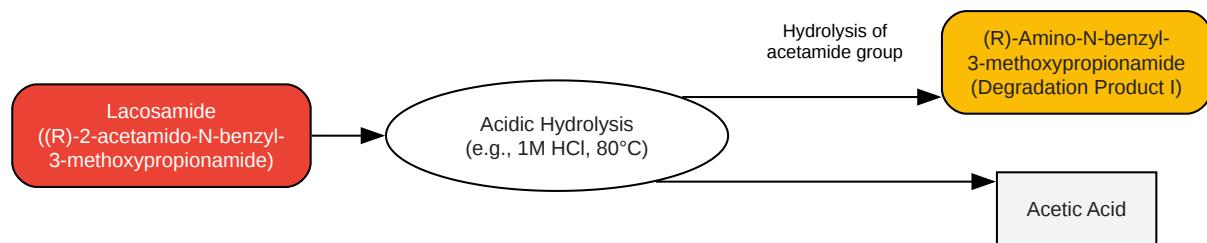
This protocol outlines a general, conceptual synthetic route to **(R)-Amino-N-benzyl-3-methoxypropionamide** based on patent literature. This is not a detailed, step-by-step protocol but rather a description of the chemical transformation.

Objective: To synthesize **(R)-Amino-N-benzyl-3-methoxypropionamide**.


Reaction Scheme: The synthesis often involves the chiral resolution of a racemic mixture of 2-amino-N-benzyl-3-methoxypropionamide or a stereospecific synthesis from a chiral precursor like D-serine. A common method involves the use of a chiral resolving agent.[2]

General Steps:

- Preparation of Racemic 2-amino-N-benzyl-3-methoxypropionamide: This can be synthesized from appropriate starting materials through standard amidation and other functional group transformations.
- Chiral Resolution:
 - The racemic mixture is treated with a chiral resolving agent, such as D-tartaric acid, in a suitable solvent system (e.g., a mixture of a lower alcohol and water).[2]
 - This results in the formation of diastereomeric salts, (R)-2-amino-N-benzyl-3-methoxypropionamide-D-tartrate and (S)-2-amino-N-benzyl-3-methoxypropionamide-D-tartrate.[2]
 - Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution.[2]
- Isolation of the Free Base:
 - The isolated diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the free amine, **(R)-Amino-N-benzyl-3-methoxypropionamide**.
 - The product is then extracted and purified using standard techniques such as crystallization or chromatography.


Mandatory Visualizations Logical Relationships and Pathways

The following diagrams illustrate the key roles of **(R)-Amino-N-benzyl-3-methoxypropionamide** in the context of Lacosamide.

[Click to download full resolution via product page](#)

Caption: Synthesis of Lacosamide via **(R)-Amino-N-benzyl-3-methoxypropionamide**.

[Click to download full resolution via product page](#)

Caption: Formation as a Lacosamide degradation product under acidic stress.

Biological Activity and Significance

Currently, there is no significant body of research detailing the specific pharmacological or biological activities of **(R)-Amino-N-benzyl-3-methoxypropionamide** itself. Its primary significance in the field of drug development is as a critical building block for the synthesis of Lacosamide.^[1] As an impurity, its presence in the final drug product must be carefully controlled and monitored to ensure the safety and efficacy of Lacosamide. The stereochemistry of this intermediate is paramount, as the (S)-enantiomer of Lacosamide is less potent than the desired (R)-enantiomer.

The mechanism of action of Lacosamide involves the selective enhancement of the slow inactivation of voltage-gated sodium channels in the brain, which helps to stabilize hyperexcitable neuronal membranes and thereby prevent seizures.^[9] While **(R)-Amino-N-**

benzyl-3-methoxypropionamide is a direct precursor, it lacks the N-acetyl group necessary for this specific pharmacological activity.

Conclusion

(R)-Amino-N-benzyl-3-methoxypropionamide (CAS 196601-69-1) is a compound of high importance for pharmaceutical professionals involved in the development and manufacturing of the antiepileptic drug Lacosamide. Its role as a key synthetic intermediate and a major degradation product necessitates a thorough understanding of its properties and the methods for its synthesis and detection. This technical guide has provided a consolidated source of information, including quantitative data, experimental protocols, and logical pathway diagrams, to aid researchers and scientists in their work with this compound. The control of its formation and purity is essential for ensuring the quality and safety of Lacosamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2011099033A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]
- 2. CN102516114B - R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate and preparation method thereof - Google Patents [patents.google.com]
- 3. Lacosamide EP Impurity D (R-isomer) | 196601-69-1 | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 196601-69-1|(R)-Amino-N-Benzyl-3-Methoxypropionamide [rlavie.com]
- 6. esschemco.com [esschemco.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- To cite this document: BenchChem. [(R)-Amino-N-benzyl-3-methoxypropionamide CAS number 196601-69-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b196000#r-amino-n-benzyl-3-methoxypropionamide-cas-number-196601-69-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com